molecular formula C13H23NO5 B13898146 Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate

Cat. No.: B13898146
M. Wt: 273.33 g/mol
InChI Key: ZGGVMSFPPYHOAP-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and free amines after Boc deprotection.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate can be compared with other Boc-protected amino acid derivatives, such as:

  • Ethyl 2-((tert-butoxycarbonyl)amino)acetate
  • Ethyl 2-((tert-butoxycarbonyl)amino)propanoate
  • Ethyl 2-((tert-butoxycarbonyl)amino)butanoate

These compounds share similar protective groups but differ in their amino acid backbones. The uniqueness of this compound lies in its specific structure, which makes it suitable for particular synthetic applications and research studies .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate

InChI

InChI=1S/C13H23NO5/c1-7-18-10(16)8-9(15)13(5,6)14-11(17)19-12(2,3)4/h7-8H2,1-6H3,(H,14,17)

InChI Key

ZGGVMSFPPYHOAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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